![molecular formula C7H6F2 B3349606 3-(Fluoromethyl)fluorobenzene CAS No. 2267-30-3](/img/structure/B3349606.png)
3-(Fluoromethyl)fluorobenzene
Overview
Description
3-(Fluoromethyl)fluorobenzene is a fluorinated compound with the CAS Registry Number 2267-30-3 . It contains a total of 15 atoms: 6 Hydrogen atoms, 7 Carbon atoms, and 2 Fluorine atoms .
Synthesis Analysis
The synthesis of 3-(Fluoromethyl)fluorobenzene can be achieved through various methods. One approach involves the use of enzymes, such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . Another method involves visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane .Molecular Structure Analysis
The molecular formula of 3-(Fluoromethyl)fluorobenzene is C7H6F2 . Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Chemical Reactions Analysis
Fluoroalkylation reactions, such as those involving 3-(Fluoromethyl)fluorobenzene, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group into organic molecules . The unique fluorine effects in these reactions can dramatically influence the chemical outcome .Mechanism of Action
The mechanism of action in the synthesis of 3-(Fluoromethyl)fluorobenzene involves the direct formation of the C-F bond by fluorinase, which is considered the most effective and promising method . This mode of activation is orchestrated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Safety and Hazards
Future Directions
The incorporation of the fluoromethyl group can profoundly influence the physicochemical properties of organic molecules, offering a promising strategy for the discovery of novel pharmaceutical agents . The unique fluorine effects in organic reactions provide insights into fluoroalkylations, which can lead to the development of new synthetic methods .
properties
IUPAC Name |
1-fluoro-3-(fluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFAKYKJDDMEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(fluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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